![molecular formula C22H15Cl2N3O5S B217197 sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate CAS No. 103241-64-1](/img/structure/B217197.png)
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is a complex organic compound. It is characterized by its naphthalene backbone, sulfonic acid group, and azo linkage, which contribute to its unique chemical properties and applications. This compound is often used in various industrial and research settings due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate typically involves multiple steps:
Sulfonation: The naphthalene ring is sulfonated using oleum or sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene undergoes amination, often through a Bucherer reaction, to introduce the amino group.
Diazotization and Coupling: The amino group is diazotized using nitrous acid, followed by coupling with a phenol derivative to form the azo linkage.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise control of reaction conditions.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation: Leads to the formation of quinones or other oxidized derivatives.
Reduction: Produces corresponding amines.
Substitution: Results in various substituted naphthalenesulfonic acid derivatives.
Applications De Recherche Scientifique
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Azo Linkage: The azo group can undergo reduction, releasing active amines that interact with biological targets.
Sulfonic Acid Group: Enhances solubility and facilitates interactions with proteins and enzymes.
Hydroxyl Group: Participates in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: Shares the naphthalene and sulfonic acid structure but lacks the azo linkage and phenyl groups.
5-Amino-2-naphthalenesulfonic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
1,5-Naphthalenedisulfonic acid: Contains two sulfonic acid groups, leading to different chemical properties and uses.
Uniqueness
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate is unique due to its combination of functional groups, which confer specific reactivity and applications not found in simpler analogs. The presence of the azo linkage and phenyl groups enhances its utility in dye chemistry and potential biological activities.
Propriétés
Numéro CAS |
103241-64-1 |
|---|---|
Formule moléculaire |
C22H15Cl2N3O5S |
Poids moléculaire |
504.3 g/mol |
Nom IUPAC |
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-20(32-19-4-2-1-3-15(19)24)17(10-13)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
OXNVYWGBVGZKAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)Cl |
Pictogrammes |
Environmental Hazard |
Synonymes |
2-Naphthalenesulfonic acid, 6-amino-5-5-chloro-2-(2-chlorophenoxy)phenylazo-4-hydroxy-, monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


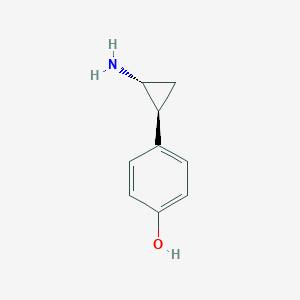
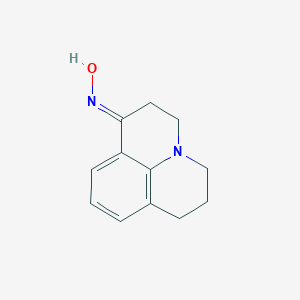
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
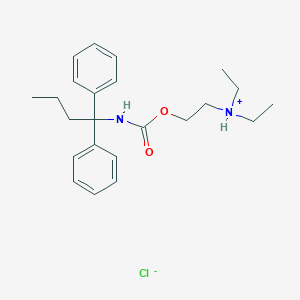
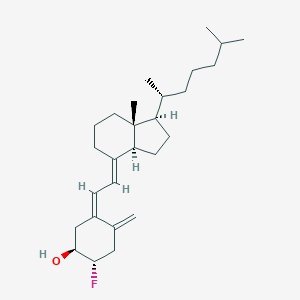
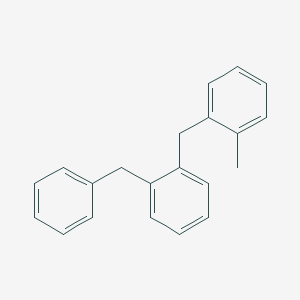
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)

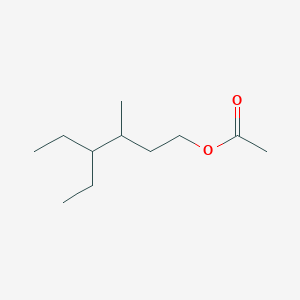
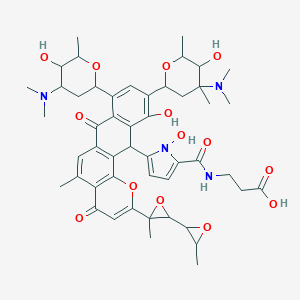
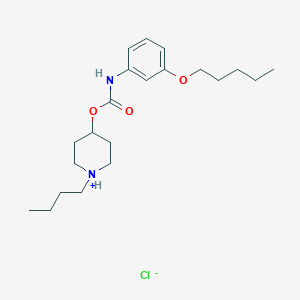
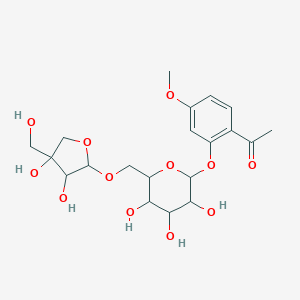
![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)
